
Diphenylmethylazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Azido(phenyl)methyl]benzene: is an organic compound with the molecular formula C₁₃H₁₁N₃ It is characterized by the presence of an azide group (-N₃) attached to a phenylmethyl group, which is further bonded to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [azido(phenyl)methyl]benzene typically involves the reaction of benzyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the chloride ion on the benzyl group.
Industrial Production Methods: While specific industrial production methods for [azido(phenyl)methyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions:
Substitution Reactions: [Azido(phenyl)methyl]benzene can undergo nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Various substituted benzyl derivatives.
Reduction: Benzylamine derivatives.
Oxidation: Benzyl alcohol and benzaldehyde derivatives.
科学研究应用
Chemistry: [Azido(phenyl)methyl]benzene is used as an intermediate in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Medicine: In medicinal chemistry, [azido(phenyl)methyl]benzene derivatives are explored for their potential as pharmacophores in drug design and development.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of [azido(phenyl)methyl]benzene primarily involves its reactivity as an azide compound. The azide group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
相似化合物的比较
Azidobenzene: Similar structure but lacks the phenylmethyl group.
Benzyl azide: Similar structure but lacks the second phenyl ring.
Phenyl azide: Similar structure but lacks the benzyl group.
Uniqueness: [Azido(phenyl)methyl]benzene is unique due to the presence of both an azide group and a phenylmethyl group attached to a benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis, materials science, and bioconjugation.
属性
CAS 编号 |
6926-47-2 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
[azido(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI 键 |
UHALAAGWENHOHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
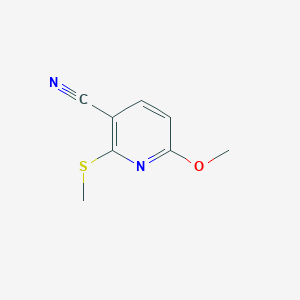
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)

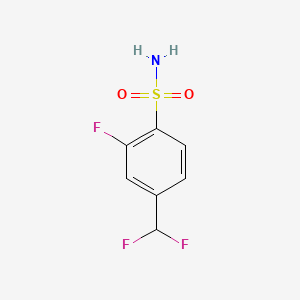
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
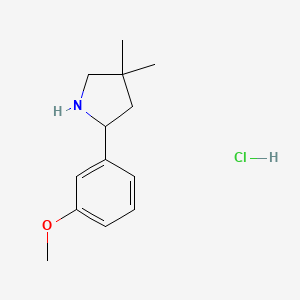
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
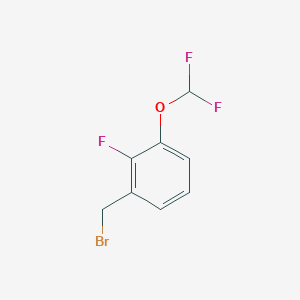
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
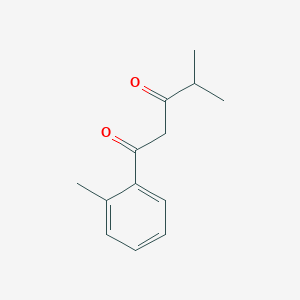
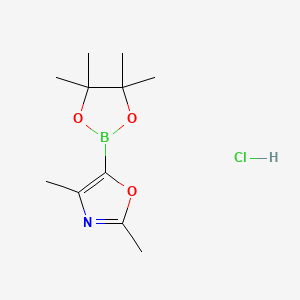
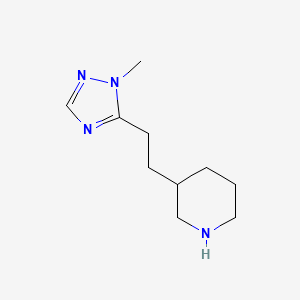
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
